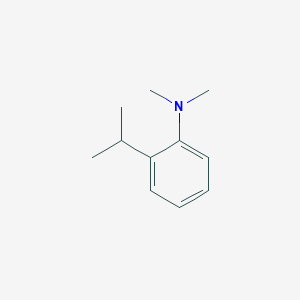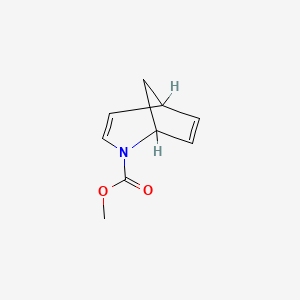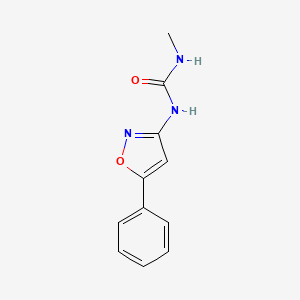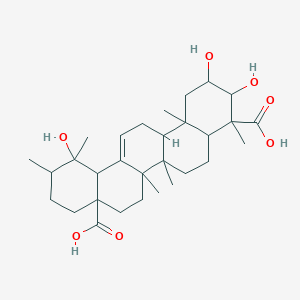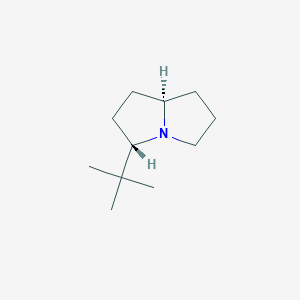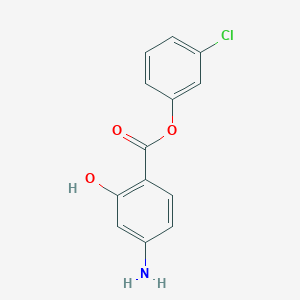
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undecane is a complex organophosphorus compound It is characterized by its unique spirocyclic structure, which includes two phosphorus atoms and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of p-nonylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate. Post-reaction, the product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ether linkages can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides and phenolic by-products.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Phenols and phosphoric acid derivatives.
Scientific Research Applications
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Bis(2-{3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy}-1,1-dimethylethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is unique due to its specific nonylphenoxy substituents, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Properties
CAS No. |
52664-24-1 |
|---|---|
Molecular Formula |
C35H54O6P2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
3,9-bis(4-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C35H54O6P2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)40-42-36-27-35(28-37-42)29-38-43(39-30-35)41-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3 |
InChI Key |
DTTQEPMYWLJIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=CC=C(C=C4)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


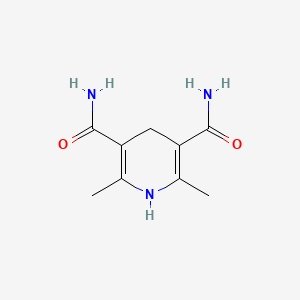


![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
